Methyl 3-(1-Pyrrolidinyl)benzoate
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Overview
Description
Methyl 3-(1-Pyrrolidinyl)benzoate is a chemical compound with the molecular formula C12H15NO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the aromatic ring is substituted with a pyrrolidine group at the meta position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1-Pyrrolidinyl)benzoate typically involves the esterification of 3-(1-Pyrrolidinyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
3-(1-Pyrrolidinyl)benzoic acid+MethanolAcid CatalystMethyl 3-(1-Pyrrolidinyl)benzoate+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1-Pyrrolidinyl)benzoate can undergo various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form N-oxide derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the ester group.
Major Products Formed
Oxidation: N-oxide derivatives of the pyrrolidine ring.
Reduction: 3-(1-Pyrrolidinyl)benzyl alcohol.
Substitution: Nitro or halogen-substituted derivatives of this compound.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its interactions with neurotransmitter receptors.
Industry: It is utilized in the production of specialty chemicals and as a building block in the synthesis of polymers and advanced materials
Mechanism of Action
The mechanism of action of Methyl 3-(1-Pyrrolidinyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of enzymatic pathways, influencing various physiological processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(3-Methyl-3-Pyrrolidinyl)benzoate: Similar structure with an additional methyl group on the pyrrolidine ring.
Ethyl 3-(1-Pyrrolidinyl)benzoate: Similar structure with an ethyl ester instead of a methyl ester.
3-(1-Pyrrolidinyl)benzoic acid: The carboxylic acid precursor of Methyl 3-(1-Pyrrolidinyl)benzoate.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both an ester and a pyrrolidine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
methyl 3-pyrrolidin-1-ylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-15-12(14)10-5-4-6-11(9-10)13-7-2-3-8-13/h4-6,9H,2-3,7-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJUYMBYOGDTKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)N2CCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428084 |
Source
|
Record name | 3-Pyrrolidin-1-yl-benzoic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60428084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186086-71-5 |
Source
|
Record name | 3-Pyrrolidin-1-yl-benzoic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60428084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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